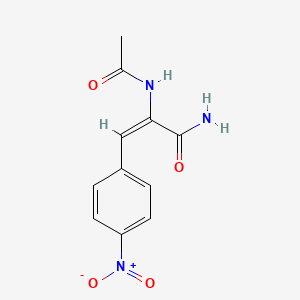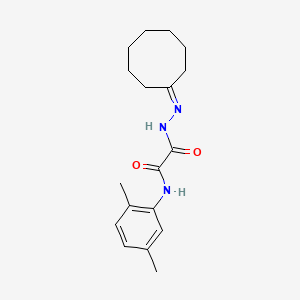![molecular formula C20H19Cl2N3 B5181098 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based compound that has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is known to interact with various proteins and enzymes in the body, including receptors for neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline are complex and varied. It has been shown to have both stimulant and sedative effects on the central nervous system, depending on the dose and route of administration. It has also been shown to affect various physiological systems in the body, including the cardiovascular and immune systems.
実験室実験の利点と制限
One advantage of using 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its versatility. It can be used in a wide range of studies, from basic research on protein-ligand interactions to preclinical studies on drug development. However, one limitation is its potential toxicity, which may limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline. Some possible areas of study include:
1. Further investigation of its potential as a drug target for the treatment of various diseases.
2. Exploration of its effects on neurotransmitter systems and its potential as a neuroprotective agent.
3. Investigation of its potential use in the development of new drugs for the treatment of cancer.
4. Study of its effects on various physiological systems in the body, including the cardiovascular and immune systems.
5. Investigation of its potential as a tool for studying protein-ligand interactions and enzyme activity.
6. Exploration of its potential use in the development of new imaging agents for use in diagnostic procedures.
7. Investigation of its potential as a tool for studying the molecular mechanisms of disease.
In conclusion, 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a versatile and promising compound that has shown potential for use in a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to new insights into the molecular mechanisms of disease and the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline involves several steps, including the reaction of 4-chlorobenzenamine with 1-chloro-4-nitrobenzene to form 4-chloro-1,3-dinitrobenzene. The dinitrobenzene is then reduced to 4-chloro-1-amino-3-nitrobenzene, which is further reacted with 1-methylquinoline-2,4-dione to form the final product.
科学的研究の応用
7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline has shown promising results in various fields of scientific research. In pharmacology, it has been studied for its potential as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme activity. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems.
特性
IUPAC Name |
7-chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAKQQVDYFZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)


![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)